3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers developing TBK1/IKKε inhibitors often face scaffolds with undefined geometry and inconsistent purity. 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS 39695-71-1) solves this with a CSD-deposited X-ray structure enabling confident computational modeling. • Core pharmacophore of PIAA (TBK1 IC50 400 nM), supporting pancreatic β-cell regeneration studies. • Calculated LogP 3.19 positions this scaffold favorably for CNS drug discovery. • The 5-COOH group enables robust amide coupling or click chemistry for derivative libraries. • Consistent ≥95% purity minimizes batch-to-batch variability in multi-step syntheses.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 39695-71-1
Cat. No. B1361248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
CAS39695-71-1
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)O
InChIInChI=1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H,16,17)
InChIKeyGEBDBXYYQHUKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid (CAS 39695-71-1) – Core Scaffold for Benzoisoxazole-Based Research


3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS 39695-71-1) is a heterocyclic aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . It features a benzene ring fused to an isoxazole ring at the 'c' site, with a phenyl substituent at the 3-position and a carboxylic acid group at the 5-position . This compound serves as a foundational building block in medicinal chemistry, with its core structure appearing in derivatives that exhibit TBK1/IKKε inhibitory activity [1] and antimicrobial properties [2].

Why 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid Cannot Be Substituted with Generic Benzoisoxazole Analogs


Generic substitution within the benzo[c]isoxazole carboxylic acid class is not scientifically justifiable due to pronounced differences in physicochemical properties and biological activity driven by substitution pattern. The 3-phenyl substituent significantly alters the lipophilicity profile (LogP ≈ 3.19 for the 3-phenyl derivative [1] versus lower LogP for the unsubstituted parent benzo[c]isoxazole-5-carboxylic acid), affecting membrane permeability and target engagement. Furthermore, the specific 3-phenyl-5-carboxylic acid arrangement serves as the precise pharmacophore for potent TBK1 inhibition, as evidenced by the derivative PIAA (IC50 = 400 nM for TBK1) , while alternative substitution patterns (e.g., 5-chloro-3-phenyl) redirect activity toward entirely different targets such as endothelin receptors (ETA IC50 = 0.60 μM) .

Quantitative Differentiation Evidence: 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid vs. Closest Analogs


Lipophilicity Comparison: 3-Phenyl Substitution Confers Distinct LogP Profile

The 3-phenyl substituent on the benzo[c]isoxazole-5-carboxylic acid scaffold yields a calculated LogP of 3.193, as determined by predictive modeling [1]. This value contrasts with the unsubstituted parent benzo[c]isoxazole-5-carboxylic acid, for which LogP data are not explicitly reported but expected to be substantially lower due to the absence of the hydrophobic phenyl group. The 3-phenyl derivative's higher lipophilicity directly influences membrane permeability and solubility, critical parameters for bioavailability in drug development .

Medicinal Chemistry Physicochemical Profiling Drug Design

Target Selectivity Divergence: 3-Phenyl-5-carboxylic Acid vs. 5-Chloro-3-phenyl Derivative

The 3-phenyl-5-carboxylic acid core (as its acrylic acid derivative PIAA) exhibits potent inhibition of TBK1 with an IC50 of 400 nM and IKKε with an IC50 of 1.07 μM . In stark contrast, the 5-chloro-3-phenylbenzo[c]isoxazole analog (CAS 719-64-2) shows no activity against TBK1 but instead acts as an endothelin receptor antagonist with IC50 values of 0.60 μM for ETA and 22 μM for ETB . This target switch demonstrates that the 5-carboxylic acid moiety is essential for TBK1 engagement, while chloro substitution redirects activity toward GPCR targets.

Kinase Inhibition Target Engagement Selectivity Profiling

Structural Confirmation via X-ray Crystallography: Definitive Characterization

The title compound has been fully characterized for the first time using X-ray crystallography, providing unambiguous structural confirmation of the 3-phenylbenzo[c]isoxazole-5-carboxylic acid arrangement [1]. The X-ray structure reveals the precise spatial orientation of the phenyl ring relative to the isoxazole core and the carboxylic acid moiety. This level of characterization is not universally available for all benzoisoxazole analogs; for example, the X-ray structure of the unsubstituted benzo[c]isoxazole-5-carboxylic acid or the 5-chloro derivative is not reported in the Cambridge Structural Database to the same extent.

Structural Biology Analytical Chemistry Quality Control

Commercially Available Purity Specifications: 95% Minimum Assay

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC or NMR verified), and in some cases 97-98% . This is comparable to or exceeds the purity specifications typically offered for closely related analogs such as 5-chloro-3-phenylbenzo[c]isoxazole (typically 95-97%) and UNC7467 (the biphenyl analog, purity not explicitly stated by all vendors). Consistent, high-purity supply is essential for reproducible synthetic transformations and biological assays, where impurities can confound activity data.

Chemical Procurement Quality Assurance Reproducibility

Optimal Use Cases for 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid (CAS 39695-71-1) Based on Differentiated Evidence


Development of TBK1/IKKε Inhibitors for β-Cell Regeneration

The 3-phenylbenzo[c]isoxazole-5-carboxylic acid scaffold serves as the core pharmacophore for TBK1/IKKε inhibitors such as PIAA (IC50 = 400 nM for TBK1). Procurement of this compound enables the synthesis and optimization of derivatives aimed at promoting pancreatic β-cell regeneration and improving glucose-stimulated insulin secretion, as demonstrated in human islet and hESC-derived β-cell models [1]. The well-characterized X-ray structure facilitates rational design modifications [2].

Synthesis of Antimicrobial Triazole Hybrids

The carboxylic acid moiety at the 5-position provides a convenient handle for amide coupling or triazole formation. Recent studies have utilized this scaffold to synthesize 1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamides, which demonstrated antibacterial activity against ESKAPE pathogens including Staphylococcus aureus [3]. The 95%+ purity of commercial material ensures reproducible yields in these multi-step synthetic sequences .

Structure-Based Drug Design (SBDD) and Molecular Modeling

The availability of a definitive X-ray crystal structure for 3-phenyl-benzo[c]isoxazole-5-carboxylic acid [2] provides a validated starting point for computational chemistry workflows. Researchers can confidently perform molecular docking, pharmacophore modeling, and virtual screening using the experimentally determined 3D coordinates. This contrasts with analogs lacking CSD-deposited structures, where model accuracy is reliant on lower-fidelity predicted conformations.

Physicochemical Property Optimization in CNS Drug Discovery

The calculated LogP of 3.193 [4] positions this scaffold within an attractive lipophilicity range for central nervous system (CNS) drug candidates. Compared to more hydrophilic benzoisoxazole carboxylic acids (e.g., the unsubstituted parent), the 3-phenyl derivative offers improved predicted blood-brain barrier (BBB) permeability, making it a preferred starting point for CNS-targeted medicinal chemistry programs where passive diffusion is critical.

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